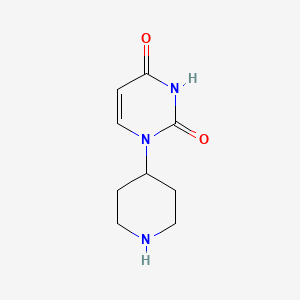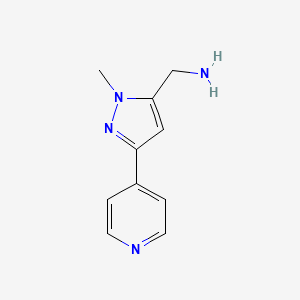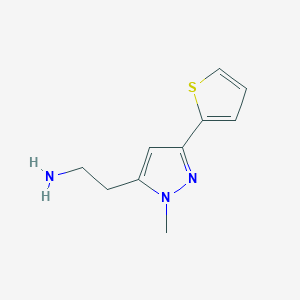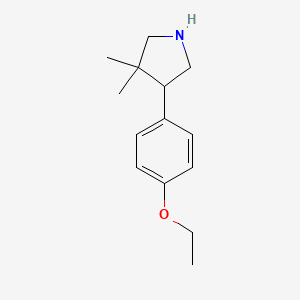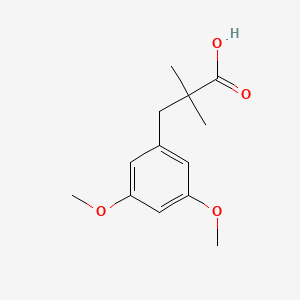![molecular formula C12H15NO3 B1470439 2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1780330-64-4](/img/structure/B1470439.png)
2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Descripción general
Descripción
The compound “2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” belongs to the class of organic compounds known as benzo[b][1,4]oxazin-3-yl)acetic acids. These are aromatic compounds containing an acetic acid (or a derivative) linked to a benzo[b][1,4]oxazine ring system .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[b][1,4]oxazin-3-yl)acetic acid moiety. The presence of the acetic acid group would make the compound acidic in nature .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promise in the field of oncology, particularly in the development of anticancer agents. Studies have indicated that analogues of this compound exhibit significant in vitro anti-cancer activity against breast cancer cell lines such as MCF 7 and MDA-MB-231 . These findings suggest potential therapeutic applications in treating breast cancer.
Anti-Tubercular Potential
Derivatives of the compound have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Certain synthesized compounds containing the benzo[b][1,4]oxazin moiety demonstrated potent anti-tubercular properties , indicating its use in developing treatments for tuberculosis.
Antimicrobial Properties
The structural framework of the compound is closely related to imidazole, which is known for its broad range of biological activities. Imidazole derivatives exhibit various biological activities, including antibacterial , antimycobacterial , and antifungal properties . This suggests that the compound could be modified to enhance these properties for use in antimicrobial drugs.
Enzyme Inhibition
Compounds with the benzo[b][1,4]oxazin structure have been studied for their ability to inhibit abnormal enzyme activity, which is often a contributing factor in cancer development. By targeting specific enzymes, these compounds can potentially be used to prevent or treat cancer .
Genetic Abnormalities
Research has indicated that certain derivatives of this compound may play a role in addressing genetic abnormalities associated with cancer. By interacting with DNA-based structures, these compounds could offer a pathway to correct genetic defects .
Chemopreventive Applications
The compound’s derivatives have been explored for their chemopreventive properties, which involve inhibiting, reversing, or halting tumor formation. This application is crucial in the prevention of cancer and could lead to the development of new preventive medications .
Drug Development Synthon
Due to its versatile chemical structure, the compound serves as an important synthon in drug development. It provides a scaffold for creating a wide range of therapeutic agents, particularly in the realm of heterocyclic compounds, which are pivotal in treating infectious diseases .
Pharmacological Activities
The compound’s framework is integral to the synthesis of drugs with varied pharmacological activities. These include anti-inflammatory , antidiabetic , anti-allergic , and antipyretic activities, among others. Its adaptability makes it a valuable asset in the pharmaceutical industry for the creation of diverse medication profiles .
Propiedades
IUPAC Name |
2-(4,6-dimethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-11-10(5-8)13(2)9(7-16-11)6-12(14)15/h3-5,9H,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWZGCHWKVTAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





